Amino-PEG6-alcohol
Overview
Description
Amino-PEG6-alcohol: is a compound with the molecular formula C12H27NO6 and a molecular weight of 281.35 g/mol . It is a member of the polyethylene glycol (PEG) family, specifically a PEG linker, which is used in various chemical and biological applications . This compound is known for its ability to form stable conjugates with other molecules, making it valuable in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG6-alcohol typically involves the reaction of stearic acid with diethylene glycol (PEG-17) under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity . The product is then purified using techniques such as distillation and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Various halogenating agents or nucleophiles; reactions are performed under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Amino-PEG6-alcohol is widely used as a PEG linker in the synthesis of complex molecules . Its ability to form stable conjugates makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to create bioconjugates for studying protein interactions and cellular processes . It is also employed in the development of PROTACs, which are used to selectively degrade target proteins .
Medicine: In the medical field, this compound is used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells . This targeted approach helps to minimize side effects and improve the efficacy of cancer treatments .
Industry: Industrially, this compound is used in the production of various polymers and materials . Its ability to enhance the solubility and stability of other compounds makes it valuable in the formulation of pharmaceuticals and other products .
Mechanism of Action
The mechanism of action of Amino-PEG6-alcohol involves its role as a linker molecule . In ADCs, it connects the antibody to the cytotoxic drug, allowing for targeted delivery to cancer cells . In PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
- 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-oic acid
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
- O-(2-Aminoethyl)-O′-(2-azidoethyl)pentaethylene glycol
Comparison: While these compounds share similar structural features, Amino-PEG6-alcohol is unique in its specific functional groups and applications . Its amino and hydroxyl groups provide distinct reactivity and versatility in forming stable conjugates . This makes it particularly valuable in the synthesis of ADCs and PROTACs, where precise and stable linkages are crucial .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUIZKMGHRMMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608636 | |
Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39160-70-8 | |
Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amino-PEG6-alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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